molecular formula C4H14N3OP B021954 N-(n-Butyl)phosphoric acid triamide CAS No. 25316-39-6

N-(n-Butyl)phosphoric acid triamide

Cat. No. B021954
CAS RN: 25316-39-6
M. Wt: 151.15 g/mol
InChI Key: LFOGKIUXIQBHHN-UHFFFAOYSA-N
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Description

N-(n-Butyl)phosphoric acid triamide, also known as NBPT, is a widely used chemical compound in the field of scientific research. It is an organic compound composed of three nitrogen atoms, one phosphorous atom, and four butyl groups. NBPT has many useful properties and applications in the laboratory, and is widely used for its ability to catalyze a variety of reactions.

Scientific Research Applications

Urea Fertilizer Improvement

N-(n-Butyl)phosphoric acid triamide (NBPT) enhances the efficacy of urea-based fertilizers. It acts as a urease inhibitor, slowing the hydrolysis of urea, thereby reducing nitrogen loss through ammonia volatilization. This property is particularly beneficial in agricultural practices, contributing to increased nitrogen utilization efficiency in crops (Hendrickson & Douglass, 1993). (Lasisi, Akinremi, & Kumaragamage, 2019) also found that NBPT formulations can effectively reduce ammonia volatilization from urea-based fertilizers.

Soil pH Influence on NBPT

Soil pH plays a significant role in the effectiveness of NBPT. Studies show that NBPT's ability to inhibit urease and control urea hydrolysis is more pronounced in neutral soils compared to acidic soils. This is attributed to the faster disappearance of NBPT in acidic conditions (Hendrickson & Douglass, 1993).

Biochemical Applications

NBPT has applications in biochemistry, especially as an O-donor ligand. The study of its mixed-amide phosphoric triamide structures, which include various derivatives, provides insights into the molecular volumes and electron-donor strengths of these compounds (Keikha et al., 2016).

Impact on Soil Microbial Activity

Long-term application of NBPT in soils can influence soil microbial biomass nitrogen and nitrification-denitrification processes. This indicates that NBPT, beyond its immediate application as a urease inhibitor, may have broader ecological implications in soil nutrient cycles (Dong Xin-xi, 2014).

Chemical Degradation and Stability

Research has shown that NBPT undergoes chemical degradation and has varying stability in different conditions. Factors like soil pH and temperature significantly affect its degradation rate and persistence in soil environments (Engel, Towey, & Gravens, 2015). Understanding these degradation kinetics is essential for optimizing its use in agricultural applications.

Agricultural and Environmental Safety

The safety of NBPT in agricultural products like milk has been a concern. Studies like the one conducted by (Nkwonta et al., 2021) indicate a very low risk of NBPT residues in milk, suggesting its environmental safety in agricultural use.

Mechanism of Action

Target of Action

The primary target of N-(n-Butyl)phosphoric Acid Triamide (NBPT) is the enzyme urease . Urease is a widespread component of soil microorganisms and is responsible for the conversion of urea, a commonly used nitrogen fertilizer, into ammonia .

Mode of Action

NBPT acts as an inhibitor of the urease enzyme . It binds to the active site of urease, thereby blocking its activity . This interaction prevents the rapid conversion of urea into ammonia . Specifically, NBPT coordinates both the nickel centers and a carbamate residue via the formation of a hydrogen bond, acting as a tridentate ligand .

Biochemical Pathways

The inhibition of urease by NBPT affects the urea hydrolysis pathway . Under normal conditions, urease catalyzes the hydrolysis of urea into ammonia. When nbpt inhibits urease, this hydrolysis is slowed down . This delay in urea hydrolysis reduces the loss of ammonia through volatilization, thereby increasing the availability of nitrogen for plant uptake .

Pharmacokinetics

It’s known that nbpt is applied to soils in combination with urea . The compound’s impact on bioavailability is evident in its ability to increase the availability of nitrogen for plant uptake by slowing down urea hydrolysis .

Result of Action

The inhibition of urease by NBPT results in a decrease in the rate of urea hydrolysis . This leads to a reduction in the loss of ammonia through volatilization . Consequently, there is an increase in the availability of nitrogen for plant uptake, which can enhance plant growth and nitrogen use efficiency .

Action Environment

The action of NBPT is influenced by environmental factors such as temperature . For instance, at higher temperatures, the urease activity gradually recovers to the level without NBPT, indicating that the effectiveness of NBPT as a urease inhibitor can be affected by temperature . Therefore, the action, efficacy, and stability of NBPT are dependent on the specific environmental conditions in which it is used .

properties

IUPAC Name

N-diaminophosphorylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H14N3OP/c1-2-3-4-7-9(5,6)8/h2-4H2,1H3,(H5,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOGKIUXIQBHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNP(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948157
Record name N-Butylphosphoric triamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25316-39-6
Record name Phosphoric triamide, butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butylphosphoric triamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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